molecular formula C25H34N4O2 B2622805 N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115923-18-6

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2622805
CAS No.: 1115923-18-6
M. Wt: 422.573
InChI Key: LQYUMFPQPRPFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a central pyrimidine ring substituted with a 4-ethylphenoxy group at position 6 and a piperidine-4-carboxamide moiety at position 1. The cycloheptyl group attached to the carboxamide nitrogen distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-2-19-9-11-22(12-10-19)31-24-17-23(26-18-27-24)29-15-13-20(14-16-29)25(30)28-21-7-5-3-4-6-8-21/h9-12,17-18,20-21H,2-8,13-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYUMFPQPRPFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Table 1 summarizes the biological activities reported for N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide and related compounds.

Activity TypeEffectReference
AntimicrobialInhibitory against M. tuberculosis
Enzyme InhibitionKinase inhibition
Receptor InteractionPotential GPCR modulation
CytotoxicityVariable effects on cancer cells

Mycobacterium tuberculosis Inhibition

A study explored a library of compounds related to this compound, revealing significant activity against M. tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2.7 µM, indicating strong potential for development as antimicrobial agents.

Piperidine Derivatives

Research on piperidine derivatives has demonstrated their capability to affect various biological targets, including kinases and proteases. This suggests that this compound may have broad-spectrum biological activity.

Cancer Cell Lines

In vitro studies have shown that certain analogs of this compound exhibit cytotoxic effects against various human cancer cell lines. These findings support the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Substituent Comparisons

Compound Name Key Structural Features Substituent Differences Potential Implications
Target Compound - Pyrimidine core
- 4-Ethylphenoxy (position 6)
- Cycloheptyl carboxamide
N/A High lipophilicity due to cycloheptyl; moderate solubility from ethylphenoxy
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide - Trifluoromethyl (position 6)
- Phenoxyphenyl carboxamide
Trifluoromethyl (electron-withdrawing) vs. ethylphenoxy (electron-donating) Enhanced metabolic stability (CF3); possible altered target affinity
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Capivasertib) - Pyrrolopyrimidine core
- 4-Chlorophenyl and hydroxypropyl substituents
- Amino group
Pyrrolopyrimidine vs. pyrimidine; polar hydroxypropyl vs. cycloheptyl Anticancer activity (approved antineoplastic); improved solubility from polar groups
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - Methoxyphenyl aminomethyl (position 5)
- Fluorophenyl substituent
Methoxy (electron-donating) vs. ethylphenoxy; fluorophenyl vs. cycloheptyl Enhanced hydrogen bonding (methoxy); potential antibacterial activity
1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide - Imidazolyl (position 6)
- Isopropylphenyl carboxamide
Imidazole (polar) vs. ethylphenoxy; isopropylphenyl vs. cycloheptyl Increased polarity for membrane penetration; possible kinase inhibition

Physicochemical and Pharmacokinetic Insights

  • Electronic Effects: The 4-ethylphenoxy group (electron-donating) may stabilize the pyrimidine ring differently than trifluoromethyl (electron-withdrawing) or methoxy groups, influencing binding to targets like ATP-binding pockets in kinases .
  • Hydrogen Bonding : Unlike Capivasertib, which has a hydroxypropyl group for hydrogen bonding, the target compound relies on the carboxamide and ether oxygen for interactions, possibly limiting solubility but enhancing passive diffusion .

Biological Activity

N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC₃₄H₄₄N₄O
Molecular Weight422.6 g/mol
CAS Number1115923-18-6

The structure of the compound features a piperidine ring, which is known for its role in various biological activities, particularly in central nervous system (CNS) modulation.

Research indicates that compounds similar to this compound exhibit inhibitory activity against T-type calcium channels. These channels are implicated in various physiological processes, including neurotransmitter release and muscle contraction. The compound's structure suggests potential interactions with these channels, which may lead to therapeutic effects in conditions such as hypertension and pain management .

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar piperidine carboxamides can effectively inhibit calcium channel activity. For instance, a related compound was shown to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers . This suggests that this compound may share similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the alkyl chain and aromatic substituents significantly influence the biological activity of piperidine derivatives. For example, increasing the lipophilicity of substituents generally enhances binding affinity to target receptors . This insight is crucial for the development of more effective analogs.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Calcium Channel Inhibition : A study evaluated a series of piperidine derivatives for their ability to inhibit T-type calcium channels. The results indicated that certain structural modifications led to increased potency, suggesting that similar modifications could enhance the efficacy of N-cycloheptyl derivatives .
  • Antihypertensive Effects : In vivo studies on related compounds have shown promising results in lowering blood pressure without adverse cardiovascular effects. This positions N-cycloheptyl derivatives as potential candidates for antihypertensive therapies .
  • Neuropharmacology : The potential neuropharmacological effects are also being investigated, particularly regarding their influence on neurotransmitter systems involved in mood regulation and cognition .

Q & A

What are the optimal synthetic routes for N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide?

Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrimidine core. Key steps include:

  • Nucleophilic substitution at the pyrimidine ring to introduce the 4-ethylphenoxy group (e.g., using 4-ethylphenol under alkaline conditions) .
  • Piperidine coupling : The piperidine-4-carboxamide moiety is introduced via carbodiimide-mediated coupling or reductive amination. Evidence from analogous compounds suggests using EDCI/HOBt for amide bond formation .
  • Cycloheptyl group attachment : Final functionalization via alkylation or Mitsunobu reaction, depending on the reactivity of intermediates .

Example Protocol (Adapted from Similar Syntheses):

StepReaction TypeReagents/ConditionsYield (%)Reference
1Nucleophilic Substitution4-Ethylphenol, K₂CO₃, DMF, 80°C75–85
2Amide CouplingEDCI, HOBt, DCM, RT60–70
3AlkylationCycloheptyl bromide, NaH, THF50–60

What analytical techniques are recommended for structural characterization and purity assessment?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate pyrimidine ring substitution .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to achieve ≥98% purity, as validated in similar carboxamide analyses .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected m/z: calculated based on C₂₅H₃₃N₅O₂).

How does this compound interact with kinase signaling pathways in cancer models?

Advanced Research Question
Methodological Answer:
While direct data on this compound is limited, structural analogs (e.g., AZD5363) inhibit AKT and related kinases (IC₅₀ < 100 nM). Proposed mechanisms:

  • Target Engagement : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., AKT, ROCK) .
  • Functional Assays : Measure downstream effects via Western blotting for phosphorylated biomarkers (e.g., p-AKT, p-S6K) in MV4-11 leukemia cells .
  • In Vivo Validation : Xenograft models (e.g., breast cancer PDX) treated at 15–30 mg/kg, monitoring tumor regression and pathway inhibition .

How can discrepancies in bioactivity data across different cancer models be resolved?

Advanced Research Question
Methodological Answer:
Contradictions may arise from model-specific factors:

  • Expression Levels : Quantify target kinases (e.g., AKT isoforms) via qPCR or proteomics in each model .
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. mouse liver microsomes) to assess species-dependent pharmacokinetics .
  • Off-Target Effects : Perform CRISPR-Cas9 knockout of suspected targets to isolate mechanism-specific activity .

What strategies improve the compound’s solubility for in vivo studies?

Basic Research Question
Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 40% PEG-300 in saline for intraperitoneal administration .
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method at pH 4–7) .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 2:1 ratio) to improve bioavailability .

What safety protocols are recommended for handling this compound?

Basic Research Question
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Conduct acute toxicity studies in mice (LD₅₀ determination) prior to in vivo work .

How does the compound’s selectivity for AKT over other kinases compare to clinical candidates?

Advanced Research Question
Methodological Answer:
Comparative selectivity data (hypothetical example):

KinaseIC₅₀ (nM)Reference Compound (AZD5363) IC₅₀ (nM)
AKT185
PKA12001800
ROCK1250300

Use thermal shift assays (TSA) to validate binding specificity .

Can this compound synergize with existing chemotherapeutics?

Advanced Research Question
Methodological Answer:
Synergy testing protocol:

  • Combination Index (CI) : Assess with cytarabine in MV4-11 cells using Chou-Talalay method. A CI < 0.9 indicates synergy .
  • Mechanistic Rationale : Co-targeting AKT and DNA replication pathways may enhance apoptosis .

What computational tools predict the compound’s ADMET properties?

Advanced Research Question
Methodological Answer:

  • Software : SwissADME or ADMETLab 2.0 to estimate logP (predicted ~3.2), BBB permeability (low), and CYP inhibition .
  • Validation : Compare predictions with experimental microsomal stability (e.g., human t₁/₂ = 45 min) .

How can crystallographic studies resolve conformational flexibility in the piperidine-carboxamide moiety?

Advanced Research Question
Methodological Answer:

  • X-ray Crystallography : Co-crystallize with AKT1 (PDB: 4EKL) to determine binding pose. Use synchrotron radiation (λ = 0.97 Å) for high-resolution data .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds (e.g., between carboxamide and Glu234) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.